molecular formula C5H5FN2OS B180518 5-Fluoro-2-(methylthio)pyrimidin-4-ol CAS No. 1480-92-8

5-Fluoro-2-(methylthio)pyrimidin-4-ol

Cat. No.: B180518
CAS No.: 1480-92-8
M. Wt: 160.17 g/mol
InChI Key: VSCLCCQOVQNZLO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylthio)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of fluorine and methylsulfanyl groups in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(methylthio)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(methylthio)pyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidation of the methylsulfanyl group results in the formation of sulfoxides or sulfones.

    Substitution: Substitution reactions can lead to a variety of products depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(methylthio)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and cyclin-dependent kinases (CDK4) . These interactions disrupt key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one
  • Pyrimidino[4,5-d][1,3]oxazine

Uniqueness

5-Fluoro-2-(methylthio)pyrimidin-4-ol is unique due to the presence of both fluorine and methylsulfanyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCLCCQOVQNZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480-92-8
Record name 5-Fluoro-2-(methylthio)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1480-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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